Ethyl 2-tert-butyl-5-{[2-(trifluoromethyl)benzyl]oxy}-1-benzofuran-3-carboxylate
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Overview
Description
ETHYL 2-TERT-BUTYL-5-{[2-(TRIFLUOROMETHYL)PHENYL]METHOXY}-1-BENZOFURAN-3-CARBOXYLATE is a complex organic compound that belongs to the benzofuran class of compounds. Benzofurans are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and agrochemicals. This particular compound features a trifluoromethyl group, which is known to enhance the biological activity and metabolic stability of organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-TERT-BUTYL-5-{[2-(TRIFLUOROMETHYL)PHENYL]METHOXY}-1-BENZOFURAN-3-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: This can be achieved through a cyclization reaction involving a phenol derivative and an appropriate alkyne.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Esterification: The carboxylic acid group is esterified using ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-TERT-BUTYL-5-{[2-(TRIFLUOROMETHYL)PHENYL]METHOXY}-1-BENZOFURAN-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like Grignard reagents or organolithium compounds can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
ETHYL 2-TERT-BUTYL-5-{[2-(TRIFLUOROMETHYL)PHENYL]METHOXY}-1-BENZOFURAN-3-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.
Medicine: Its potential therapeutic properties are explored in drug development, particularly for anti-inflammatory and anticancer agents.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of ETHYL 2-TERT-BUTYL-5-{[2-(TRIFLUOROMETHYL)PHENYL]METHOXY}-1-BENZOFURAN-3-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and metabolic stability, allowing it to effectively modulate biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 2-TERT-BUTYL-5-{[2-(METHYL)PHENYL]METHOXY}-1-BENZOFURAN-3-CARBOXYLATE
- ETHYL 2-TERT-BUTYL-5-{[2-(CHLORO)PHENYL]METHOXY}-1-BENZOFURAN-3-CARBOXYLATE
Uniqueness
The presence of the trifluoromethyl group in ETHYL 2-TERT-BUTYL-5-{[2-(TRIFLUOROMETHYL)PHENYL]METHOXY}-1-BENZOFURAN-3-CARBOXYLATE distinguishes it from similar compounds. This group enhances the compound’s biological activity and metabolic stability, making it more effective in its applications compared to its analogs.
Properties
Molecular Formula |
C23H23F3O4 |
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Molecular Weight |
420.4 g/mol |
IUPAC Name |
ethyl 2-tert-butyl-5-[[2-(trifluoromethyl)phenyl]methoxy]-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C23H23F3O4/c1-5-28-21(27)19-16-12-15(10-11-18(16)30-20(19)22(2,3)4)29-13-14-8-6-7-9-17(14)23(24,25)26/h6-12H,5,13H2,1-4H3 |
InChI Key |
ZXRQZVLKVJCJCA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC3=CC=CC=C3C(F)(F)F)C(C)(C)C |
Origin of Product |
United States |
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